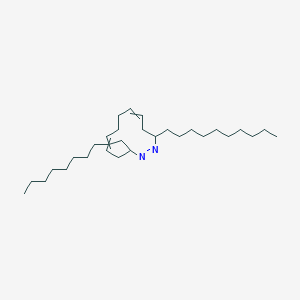
(1Z)-3,12-Didecyl-1,2-diazacyclododeca-1,5,9-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-3,12-Didecyl-1,2-diazacyclododeca-1,5,9-triene is a complex organic compound characterized by its unique structure, which includes a diazacyclododeca-triene ring with two decyl side chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-3,12-Didecyl-1,2-diazacyclododeca-1,5,9-triene typically involves a multi-step process. One common method starts with the preparation of the diazacyclododeca-triene ring, followed by the introduction of the decyl side chains. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(1Z)-3,12-Didecyl-1,2-diazacyclododeca-1,5,9-triene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes.
Scientific Research Applications
(1Z)-3,12-Didecyl-1,2-diazacyclododeca-1,5,9-triene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1Z)-3,12-Didecyl-1,2-diazacyclododeca-1,5,9-triene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in a biological setting, the compound may interact with enzymes or receptors, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1Z)-3,12-Didecyl-1,2-diazacyclododeca-1,5,9-triene include:
This compound analogs: These compounds have similar structures but may differ in the length or branching of the side chains.
Other diazacyclododeca-triene derivatives: These compounds share the core diazacyclododeca-triene ring but have different substituents attached.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties. These properties make it suitable for a wide range of applications, from chemical synthesis to potential therapeutic uses.
Properties
CAS No. |
89911-42-2 |
|---|---|
Molecular Formula |
C30H56N2 |
Molecular Weight |
444.8 g/mol |
IUPAC Name |
3,12-didecyl-1,2-diazacyclododeca-1,5,9-triene |
InChI |
InChI=1S/C30H56N2/c1-3-5-7-9-11-13-17-21-25-29-27-23-19-15-16-20-24-28-30(32-31-29)26-22-18-14-12-10-8-6-4-2/h19-20,23-24,29-30H,3-18,21-22,25-28H2,1-2H3 |
InChI Key |
FNNNYNROHRXLAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1CC=CCCC=CCC(N=N1)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


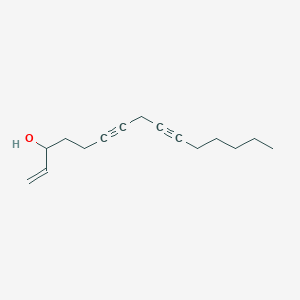
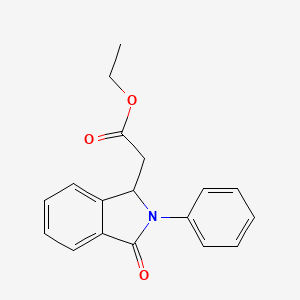
![[(2-Oxoethylidene)amino]oxidanide](/img/structure/B14389313.png)
![N,N-Dimethyl-4-[(4-methylbenzene-1-sulfonyl)(phenyl)methyl]aniline](/img/structure/B14389315.png)
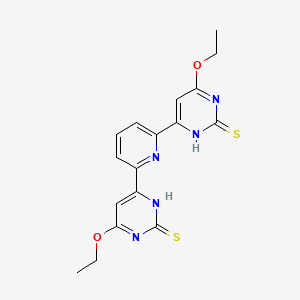
![4-{(E)-[4-(Piperidin-1-yl)phenyl]diazenyl}benzonitrile](/img/structure/B14389318.png)
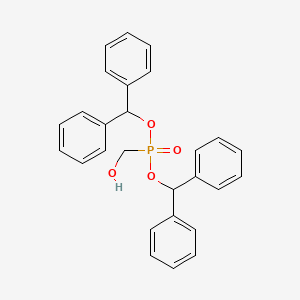
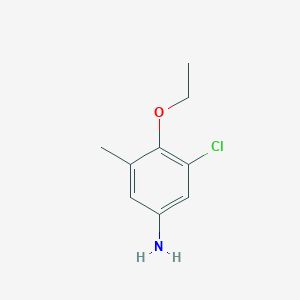
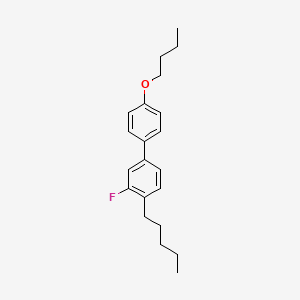
![Ethyl 2-ethoxy-3-methyl-2,3-bis[(trimethylsilyl)oxy]butanoate](/img/structure/B14389356.png)

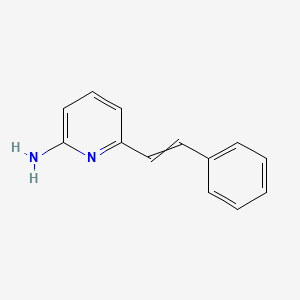
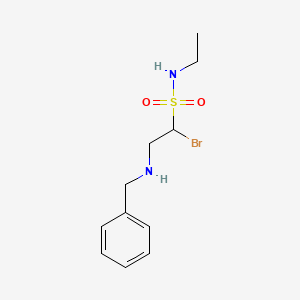
![4-Methylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14389380.png)
